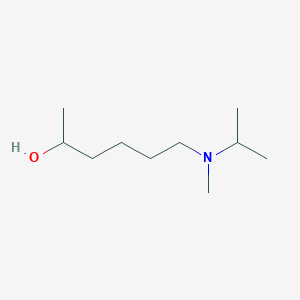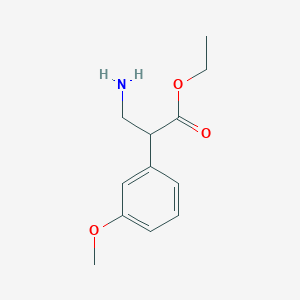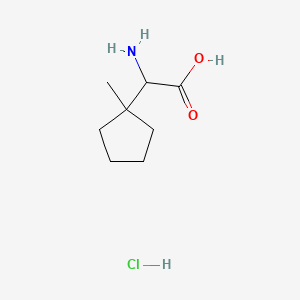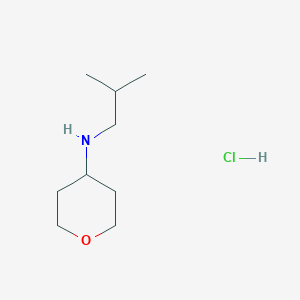
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group and two methyl groups on the pyridine ring, as well as an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps. One common method starts with the preparation of 4-Methoxy-3,5-dimethyl-2-pyridinemethanol, which is then converted to the corresponding ethanamine derivative through a series of reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help streamline the process and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while nucleophilic substitution can produce a wide range of ethanamine derivatives with different functional groups.
Scientific Research Applications
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways or receptors, is ongoing.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: A precursor in the synthesis of the target compound, sharing the same pyridine core.
Tenatoprazole: Another proton pump inhibitor with structural similarities but distinct pharmacological properties.
Uniqueness
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups and side chains, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse research fields make it a valuable compound for scientific studies.
Properties
Molecular Formula |
C10H18Cl2N2O |
|---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-7-6-12-9(4-5-11)8(2)10(7)13-3;;/h6H,4-5,11H2,1-3H3;2*1H |
InChI Key |
QNTXGSVXJWNLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)









![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)

aminehydrochloride](/img/structure/B13519392.png)

